

Spectroscopic data (NMR, IR, MS) for 2-Bromo-4-methylhexane

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Compound of Interest

Compound Name: 2-Bromo-4-methylhexane

Cat. No.: B13611866

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A comprehensive analysis of the spectroscopic data for **2-bromo-4-methylhexane** is essential for its unambiguous identification and characterization in research and drug development. This technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

IUPAC Name: **2-Bromo-4-methylhexane**[\[1\]](#) Molecular Formula: C7H15Br[\[1\]](#)

Molecular Weight: 179.10 g/mol [\[1\]](#) Structure:

Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-bromo-4-methylhexane**, the following data is a combination of predicted values based on established spectroscopic principles for alkyl halides and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-bromo-4-methylhexane**, both ¹H and ¹³C NMR provide critical information about its structure. The presence of a chiral center at both C2 and C4 results in diastereotopic protons for the C3 and C5 methylene groups, leading to more complex splitting patterns than might be initially expected.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~4.10	Multiplet	1H	CH-Br (C2)
b	~1.72	Doublet of doublets	3H	CH_3 (C1)
c	~1.85 - 1.65	Multiplet	2H	CH_2 (C3)
d	~1.60	Multiplet	1H	CH (C4)
e	~1.40 - 1.15	Multiplet	2H	CH_2 (C5)
f	~0.92	Triplet	3H	CH_3 (C6)
g	~0.90	Doublet	3H	CH_3 (at C4)

Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
~55	C2 (CH-Br)
~42	C3 (CH_2)
~34	C4 (CH)
~30	C5 (CH_2)
~25	C1 (CH_3)
~22	CH_3 (at C4)
~14	C6 (CH_3)

Infrared (IR) Spectroscopy

The IR spectrum of an alkyl halide is typically characterized by the C-Br stretching vibration, which appears in the fingerprint region.

Expected IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2960-2850	C-H stretch (alkane)	Strong
1465	C-H bend (CH ₂)	Medium
1380	C-H bend (CH ₃)	Medium
690-515	C-Br stretch	Medium-Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-bromo-4-methylhexane** will show characteristic fragmentation patterns for alkyl bromides. A key feature is the presence of two molecular ion peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.

Expected Mass Spectrometry Fragmentation

m/z	Ion	Comments
178/180	$[C_7H_{15}Br]^+$	Molecular ion peaks (M^+ , $M+2^+$)
99	$[C_7H_{15}]^+$	Loss of Br radical
71	$[C_5H_{11}]^+$	Alpha cleavage, loss of C_2H_4Br radical
57	$[C_4H_9]^+$	Butyl cation, common alkane fragment
43	$[C_3H_7]^+$	Propyl cation, often the base peak

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like **2-bromo-4-methylhexane**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-bromo-4-methylhexane** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.[2]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) containing a reference standard (e.g., tetramethylsilane, TMS).[2]
- Ensure the sample is fully dissolved, then transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. The liquid height should be around 4-5 cm.[2]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and improve spectral resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (FT-IR) Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal.

- Place a single drop of liquid **2-bromo-4-methylhexane** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Press the sample anvil down to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the ATR crystal thoroughly after the measurement.

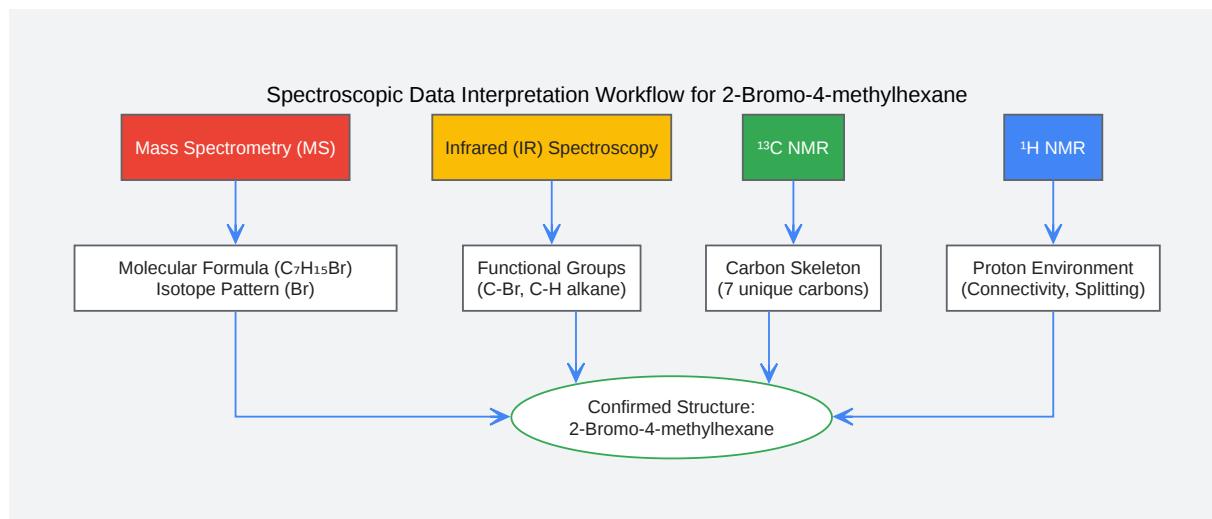
Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **2-bromo-4-methylhexane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation Setup:
 - Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
 - Set the GC oven temperature program to adequately separate the analyte from any impurities and the solvent.
 - Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.
 - Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-250).
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC inlet.
 - The compound will be separated by the GC column and then enter the mass spectrometer, where it is ionized, fragmented, and detected.

- The resulting data will be a chromatogram showing peaks over time, with a corresponding mass spectrum for each peak.

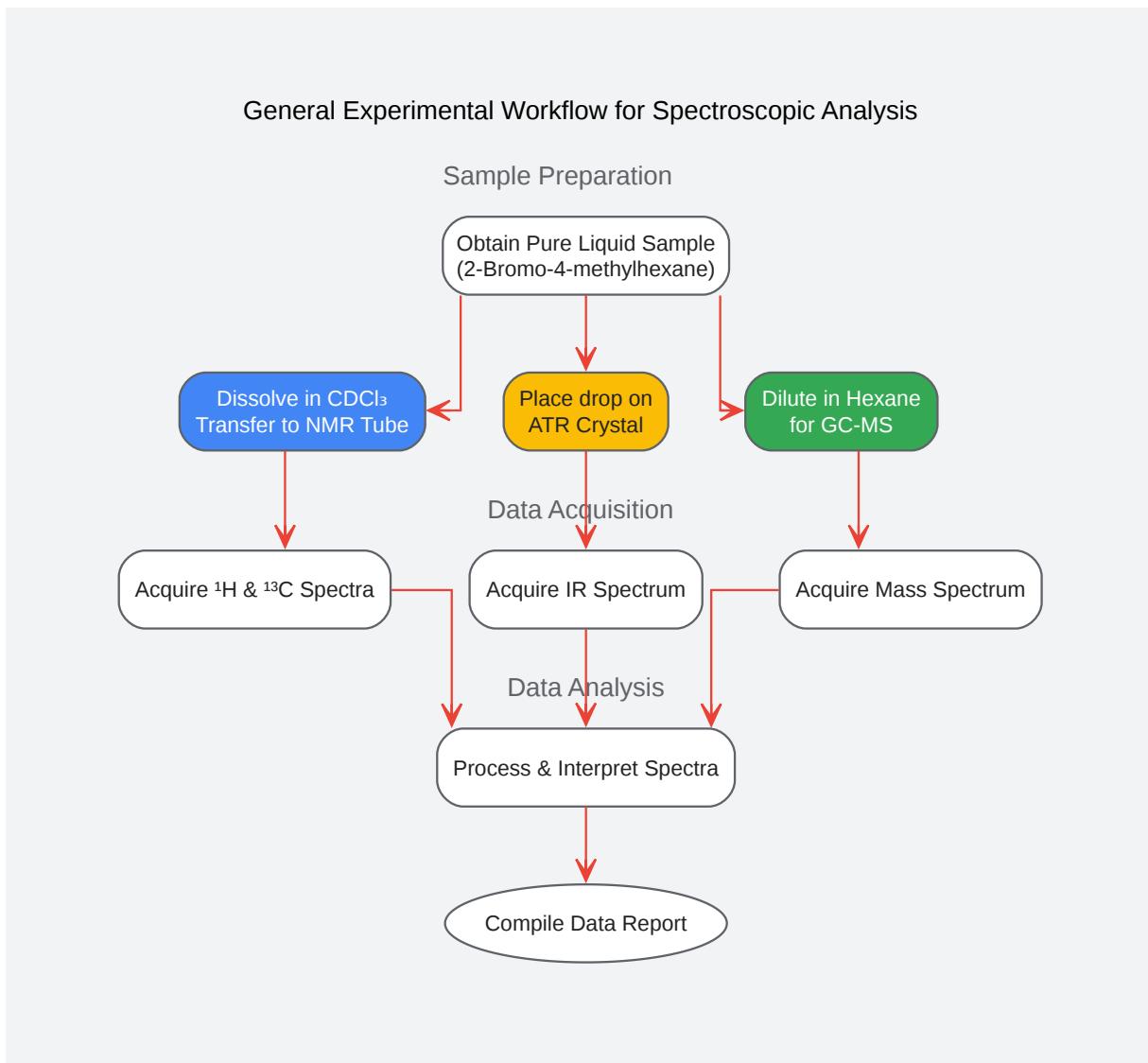
Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a general experimental workflow for spectroscopic analysis.



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Caption: Logical workflow for structure elucidation.



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Caption: General experimental workflow.

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